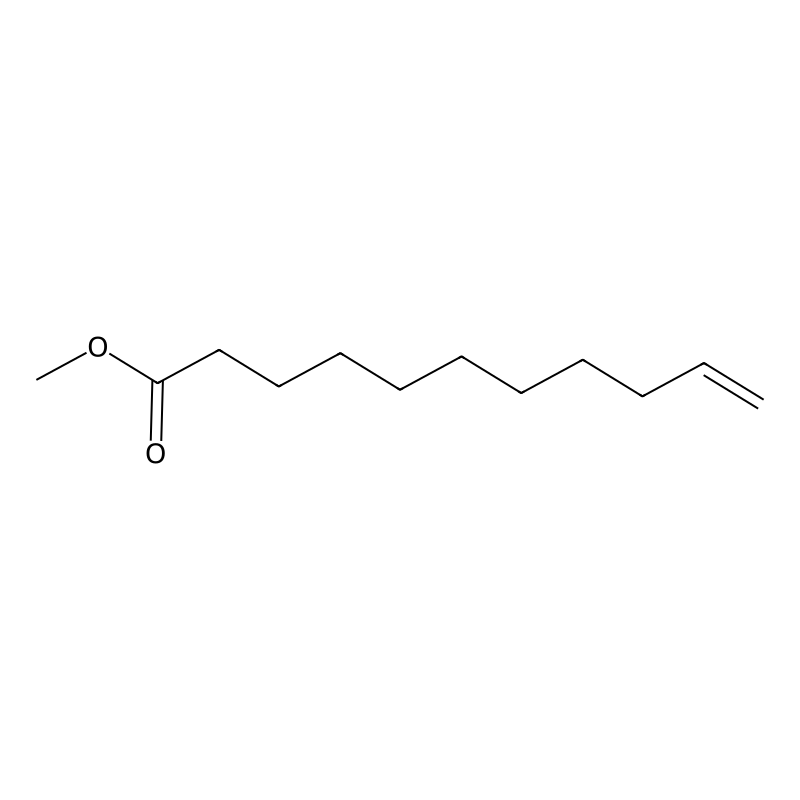Methyl undec-10-enoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Modifying Polymers and Silicones
- Polyesters: Research shows Methyl undec-10-enoate acts as a chain stopper in the polymerization process, particularly in acyclic diene metathesis (ADMET). This allows for controlling the molecular weight of the resulting polyester, achieving a range of 10 to 45 kDa [1].
- Silicone Nanostructures: Studies explore using Methyl undec-10-enoate to modify commercially available silicone monomers. Through a hydrosilylation reaction, it helps create silicone hollow nano/microstructures in water-based environments [4].
Synthesis of Organic Compounds
- Bifunctional Polymers: Research investigates the use of Methyl undec-10-enoate as a substrate to prepare bifunctional polymer precursors. This involves a hydroformylation reaction [2].
- α,ω-ester Amides: Studies explore the synthesis of α,ω-ester amides via aminocarbonylation using Methyl undec-10-enoate as a reactant, often in the presence of a palladium catalyst [3].
Methyl undec-10-enoate, also known as methyl 10-undecenoate, is an organic compound classified as a fatty acid methyl ester. Its chemical formula is , and it possesses a molecular weight of approximately 198.30 g/mol. The compound features a long aliphatic carbon chain, specifically consisting of eleven carbon atoms with a double bond located at the tenth position. This structure gives it unique properties that are useful in various chemical applications and biological interactions. Methyl undec-10-enoate is typically a colorless liquid with a pleasant odor, and it is soluble in organic solvents but has limited solubility in water .
- Antimicrobial activity: Studies suggest that methyl undec-10-enoate may exhibit antifungal and antibacterial properties, potentially by disrupting fungal or bacterial membranes.
- Precursor for synthesis: This compound can serve as a starting material for the synthesis of other molecules with desired properties [].
Additionally, methyl undec-10-enoate can participate in reactions leading to the formation of hydroxylated fatty acids, such as methyl 12-hydroxydodecanoate, showcasing its versatility in synthetic organic chemistry .
Methyl undec-10-enoate has been studied for its biological activities, particularly its antimicrobial properties. It is found in certain plants, such as Achillea millefolium, where it contributes to the plant's defense mechanisms against pathogens. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting potential applications in pharmaceuticals and natural preservative formulations .
Moreover, fatty acid methyl esters like methyl undec-10-enoate are recognized for their role in metabolic pathways. They can serve as substrates for various enzymatic reactions within biological systems, influencing lipid metabolism and energy production .
The synthesis of methyl undec-10-enoate can be achieved through several methods:
- Esterification: The direct esterification of undecenoic acid with methanol in the presence of an acid catalyst is a common method.
- Transesterification: This involves the reaction of triglycerides with methanol or other alcohols under catalytic conditions.
- Olefin Metathesis: This method can also be employed to create unsaturated fatty acid esters from other olefins .
These methods allow for the efficient production of methyl undec-10-enoate with varying degrees of purity and yield.
Methyl undec-10-enoate has diverse applications across multiple fields:
- Biodiesel Production: As a fatty acid methyl ester, it serves as a precursor for biodiesel synthesis through transesterification processes.
- Cosmetics and Personal Care: Its pleasant aroma and skin-conditioning properties make it suitable for use in cosmetic formulations.
- Pharmaceuticals: Due to its antimicrobial properties, it may find applications in developing new antimicrobial agents or preservatives.
- Food Industry: It can be utilized as a flavoring agent or food additive due to its natural origins and safety profile .
Studies on the interactions of methyl undec-10-enoate with various biological systems have highlighted its potential effects on microbial growth inhibition. Its efficacy against specific bacterial strains suggests that it may interact with bacterial membranes or metabolic pathways to exert its antimicrobial effects. Further research into its interactions at the molecular level could provide insights into its mechanism of action and potential therapeutic uses .
Methyl undec-10-enoate shares similarities with other fatty acid methyl esters but possesses unique structural characteristics due to its specific chain length and positioning of the double bond. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Methyl decanoate | Saturated counterpart; lacks double bond | |
| Methyl dodecanoate | Longer chain; saturated | |
| Methyl 9-decenoate | Double bond at the ninth position | |
| Methyl 12-hydroxydodecanoate | Hydroxylated derivative |
Methyl undec-10-enoate's unique position of the double bond (at the tenth carbon) distinguishes it from these compounds, influencing both its physical properties and biological activities.
Physical Description
Solid
Colourless liquid; Oily aroma
XLogP3
Boiling Point
Density
Melting Point
Fp ?27.5 °
27.5°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 1473 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1466 of 1473 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (93.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








